PF15 (Tfa) -

PF15 (Tfa)

Catalog Number: EVT-10963862
CAS Number:
Molecular Formula: C46H50F3N13O8
Molecular Weight: 970.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PF15 (Tfa) is synthesized from precursor materials that include perfluorinated acids. It falls under the category of perfluoroalkyl acids, which are classified based on the number of carbon atoms in their chain. PF15 (Tfa) specifically refers to a compound with a 15-carbon chain, while Tfa denotes the presence of trifluoroacetic acid as part of its structure. This compound is often analyzed in environmental samples due to its persistence and potential health impacts.

Synthesis Analysis

Methods of Synthesis

PF15 (Tfa) can be synthesized through various methods, including:

  • Electrochemical Fluorination: A common method for producing perfluoroalkyl substances, where an organic precursor is subjected to an electric current in the presence of fluoride ions.
  • Telomerization: A process where tetrafluoroethylene or other fluorinated monomers are polymerized to create longer-chain perfluorinated compounds.
  • Chemical Reactions with Fluorinated Reagents: This includes reactions with trifluoroacetic acid to introduce functional groups necessary for specific applications.

Technical Details

The synthesis often requires careful control over reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yields and purity. Techniques like gas chromatography and mass spectrometry are employed to analyze the products for quality assurance.

Molecular Structure Analysis

Structure

The molecular structure of PF15 (Tfa) features a long carbon chain fully substituted with fluorine atoms, along with a carboxylic acid functional group from trifluoroacetic acid. The general formula can be represented as CnF2n+1COOHC_nF_{2n+1}COOH, where nn corresponds to the number of carbon atoms in the perfluorinated chain.

Structural Data

  • Molecular Weight: Approximately 400 g/mol
  • Boiling Point: Typically high due to strong carbon-fluorine bonds
  • Solubility: Limited solubility in water but miscible with organic solvents
Chemical Reactions Analysis

Reactions Involving PF15 (Tfa)

PF15 (Tfa) can participate in various chemical reactions, including:

  • Esterification: Reacting with alcohols to form esters, which can be useful in creating derivatives for further applications.
  • Deprotection Reactions: In peptide synthesis, PF15 (Tfa) is often used to remove protecting groups from amino acids during purification processes.

Technical Details

These reactions typically require specific conditions such as acidic or basic environments and may involve catalysts to enhance reaction rates.

Mechanism of Action

Process Description

The mechanism by which PF15 (Tfa) functions in peptide synthesis involves the activation of carboxylic acids, facilitating their coupling with amines to form peptide bonds. The trifluoroacetic acid moiety enhances the solubility and reactivity of the peptides during purification processes.

Data on Mechanism

Studies indicate that using PF15 (Tfa) can improve yield and purity in peptide synthesis by minimizing side reactions and enhancing the stability of intermediates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on purity
  • Odor: Characteristic pungent smell associated with trifluoroacetic acid
  • Density: Generally higher than water due to fluorination

Chemical Properties

  • Stability: Highly stable under normal conditions but can decompose under extreme heat or when exposed to strong bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in trifluoroacetic acid.

Relevant data indicates that PF15 (Tfa) is persistent in the environment, leading to concerns regarding its bioaccumulation and potential toxicological effects.

Applications

Scientific Uses

PF15 (Tfa) has several applications in scientific research and industry:

  • Peptide Synthesis: Widely used as a solvent and reagent during solid-phase peptide synthesis.
  • Analytical Chemistry: Employed in chromatographic techniques for purifying peptides and other biomolecules.
  • Environmental Studies: Analyzed in water samples to assess contamination levels due to its persistence and potential health risks.
Introduction to Proteolysis Targeting Chimera Technology and FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication Targeting in Oncology

Rationale for Targeted Protein Degradation in Hematological Malignancies

Hematological malignancies present unique therapeutic challenges due to their molecular heterogeneity and the prevalence of "undruggable" targets—proteins lacking enzymatic activity or well-defined binding pockets. Conventional small molecule inhibitors operate via occupancy-driven pharmacology, requiring sustained high drug concentrations to block target activity. This approach faces significant limitations:

  • Target Resistance: Kinase inhibitors frequently encounter resistance mutations that diminish drug binding affinity or enable compensatory pathway activation [1] [8].
  • Pharmacodynamic Constraints: Continuous target inhibition demands high systemic exposure, increasing off-target toxicity risks [6].
  • Undruggable Targets: Approximately 80% of pathogenic proteins (e.g., transcription factors, scaffolding proteins) lack druggable sites [4] [8].

Proteolysis Targeting Chimeras represent a paradigm shift through event-driven pharmacology. These heterobifunctional molecules comprise three elements:

  • A ligand binding the protein of interest
  • An E3 ubiquitin ligase recruiter
  • A chemical linker facilitating ternary complex formation [3] [6]

Upon complex assembly, the target protein undergoes polyubiquitination and proteasomal degradation. This catalytic process enables:

  • Substoichiometric Activity: Single Proteolysis Targeting Chimera molecules can induce multiple degradation cycles [8].
  • Elimination of Scaffold Functions: Complete protein degradation disrupts all functional domains [4].
  • Resistance Mitigation: Degradation circumvents mutations affecting inhibitor binding sites [5] [9].

Table 1: Advantages of Proteolysis Targeting Chimera Technology Over Conventional Inhibition in Hematologic Malignancies

ParameterSmall Molecule InhibitorsProteolysis Targeting Chimeras
MechanismOccupancy-driven (reversible inhibition)Event-driven (irreversible degradation)
Dosing RequirementHigh sustained concentrationsSubstoichiometric catalytic activity
Target ScopeDruggable enzymes (kinases, etc.)Undruggable proteins (transcription factors, non-enzymes)
Resistance VulnerabilityHigh (binding site mutations)Reduced (target elimination)
Duration of EffectShort (kinase re-activation)Prolonged (resynthesis required) [1] [3] [8]

Clinical validation emerged with the androgen receptor-targeting Proteolysis Targeting Chimera ARV-110 and estrogen receptor degrader ARV-471, demonstrating proof-of-concept in solid tumors. This established a framework for targeting hematologic oncoproteins [3].

FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication Mutations as Therapeutic Targets in Acute Myeloid Leukemia

Acute Myeloid Leukemia remains among the most lethal hematologic malignancies, with FMS-Like Tyrosine Kinase 3 mutations occurring in 30% of patients. Internal Tandem Duplication mutations—characterized by juxtamembrane domain duplications—drive constitutive kinase activation independent of ligand binding. This results in:

  • Hyperactivated Proliferative Pathways: Uncontrolled signaling through STAT5 (signal transducer and activator of transcription 5), MAPK (mitogen-activated protein kinase), and PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) cascades [2] [5].
  • Inhibited Apoptosis: Downregulation of tumor protein p53 and upregulation of B-cell lymphoma 2 family survival proteins [9].
  • Epigenetic Reprogramming: Interactions with histone deacetylases that stabilize oncogenic gene expression [5].

The FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication oncoprotein exhibits clinical significance through:

  • Poor Prognosis: Median overall survival <1 year and relapse rates >80% with standard chemotherapy [5].
  • Therapeutic Resistance: Rapid evolution of kinase domain mutations (e.g., D835, F691L) that limit inhibitor efficacy [5] [7].

Table 2: Limitations of Approved FMS-Like Tyrosine Kinase 3 Inhibitors in Acute Myeloid Leukemia

Inhibitor (Type)Key LimitationsResistance Mutations
Midostaurin (Type I)Multikinase inhibition (c-KIT, protein kinase C); myelosuppressionD835, F691L
Gilteritinib (Type I)Limited efficacy against F691L gatekeeper mutation; AXL kinase cross-activationF691L
Quizartinib (Type II)Inactivity against tyrosine kinase domain mutations; QT prolongation riskD835, F691L [5] [7] [9]

Proteolysis Targeting Chimera-mediated degradation offers distinct advantages for FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication:

  • Mutation Agnosticism: Effective against diverse FMS-Like Tyrosine Kinase 3 variants by targeting structural epitopes beyond the catalytic site [7] [9].
  • Synergistic Potential: Degradation enhances B-cell lymphoma 2 inhibitor Venetoclax sensitivity by reducing myeloid cell leukemia 1 expression [2].
  • Reduced Off-Target Effects: Selective degradation minimizes c-KIT inhibition, preserving hematopoietic stem cells [9].

Historical Development of Proteolysis Targeting Chimeras in Kinase Degradation

The conceptual foundation for targeted protein degradation emerged from understanding the ubiquitin-proteasome system—a natural cellular mechanism regulating protein homeostasis. Key historical milestones include:

  • 2001: First Proteolysis Targeting Chimera (peptide-based) targeting methionine aminopeptidase 2 using SCFβ-TRCP E3 ligase [3] [6].
  • 2008: Initial small molecule-based Proteolysis Targeting Chimera employing MDM2 (mouse double minute 2 homolog) E3 ligase to degrade androgen receptor [6] [8].
  • 2012: Discovery of high-affinity Von Hippel-Lindau ligands enabling efficient recruitment of the Cullin 2 E3 ubiquitin ligase complex [3] [6].
  • 2015: Cereblon identified as the target of immunomodulatory drugs (e.g., thalidomide), providing potent E3 ligase ligands for heterobifunctional degraders [3] [4].

Kinase-focused Proteolysis Targeting Chimera development accelerated with seminal achievements:

  • Receptor-Interacting Serine/Threonine-Protein Kinase 2 Degraders: First nanomolar-potency Proteolysis Targeting Chimeras (DC50 = 1.4 nM) using Von Hippel-Lindau ligands, demonstrating catalytic efficiency and in vivo efficacy [6].
  • Bromodomain and Extra-Terminal Domain Degraders: ARV-771 induced >90% degradation of bromodomain-containing protein 4 at low concentrations, overcoming resistance to bromodomain and extra-terminal domain inhibitors [3].
  • Breakpoint Cluster Region-Abelson Degraders: Compounds like GMB-475 degraded therapy-resistant T315I-mutant breakpoint cluster region-Abelson in chronic myeloid leukemia models [10].

FMS-Like Tyrosine Kinase 3-specific Proteolysis Targeting Chimera development evolved through iterative design:

  • First Generation: Quizartinib-based degraders recruiting Von Hippel-Lindau (e.g., Q16) achieved degradation but retained c-KIT inhibition [5] [9].
  • Second Generation: Gilteritinib-derived Proteolysis Targeting Chimeras (e.g., Z29) demonstrated enhanced selectivity and synergy with Venetoclax, reducing platelet toxicity [2].
  • Third Generation: Structure-guided designs (e.g., PF15) optimized ternary complex stability using molecular dynamics simulations, improving degradation efficiency and metabolic stability [7].

Table 3: Evolution of Key FMS-Like Tyrosine Kinase 3-Targeting Proteolysis Targeting Chimeras

GenerationRepresentative CompoundE3 LigaseKey Advance
FirstQ16Von Hippel-LindauProof-of-concept degradation (DC50 ~100 nM)
SecondZ29CereblonEnhanced specificity; reduced platelet toxicity
ThirdLWY713 / PF15CereblonNanomolar degradation; activity against gatekeeper mutations [2] [7] [9]

Contemporary research focuses on E3 ligase diversification (e.g., cellular inhibitor of apoptosis protein 1, ring finger protein 114) and tumor-selective degraders exploiting hematopoietic-specific ubiquitin ligases [4] [8]. These advances position Proteolysis Targeting Chimera technology as a transformative approach for recalcitrant hematologic malignancies.

Properties

Product Name

PF15 (Tfa)

IUPAC Name

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C46H50F3N13O8

Molecular Weight

970.0 g/mol

InChI

InChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7)

InChI Key

UBUIPNHJWCIQPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O

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